molecular formula C23H18N2O5S B10778028 Fluoresceinylthioureido

Fluoresceinylthioureido

Cat. No. B10778028
M. Wt: 434.5 g/mol
InChI Key: VHJFQSRUDVDTEO-UHFFFAOYSA-N
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Description

These are polycyclic aromatic compounds containing a xanthene moiety, which consists of two benzene rings joined to each other by a pyran ring . This compound is notable for its fluorescent properties, making it useful in various scientific applications.

Preparation Methods

The synthesis of fluoresceinylthioureido involves several steps. One common method includes the reaction of fluorescein isothiocyanate with an amine to form the thiourea derivative . The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Fluoresceinylthioureido undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Fluoresceinylthioureido has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of fluoresceinylthioureido involves its ability to fluoresce under specific conditions. When exposed to light of a certain wavelength, the compound absorbs the light energy and re-emits it at a different wavelength, producing fluorescence. This property is utilized in various detection and imaging techniques. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or nucleic acids in biological assays .

Comparison with Similar Compounds

Fluoresceinylthioureido is unique due to its specific fluorescent properties and the presence of the thioureido group. Similar compounds include:

This compound stands out due to its specific reactivity and the ability to form stable conjugates with biomolecules, making it highly valuable in scientific research.

properties

Molecular Formula

C23H18N2O5S

Molecular Weight

434.5 g/mol

IUPAC Name

5-(ethylcarbamothioylamino)-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid

InChI

InChI=1S/C23H18N2O5S/c1-2-24-23(31)25-12-3-6-15(18(9-12)22(28)29)21-16-7-4-13(26)10-19(16)30-20-11-14(27)5-8-17(20)21/h3-11,26H,2H2,1H3,(H,28,29)(H2,24,25,31)

InChI Key

VHJFQSRUDVDTEO-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O

Origin of Product

United States

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